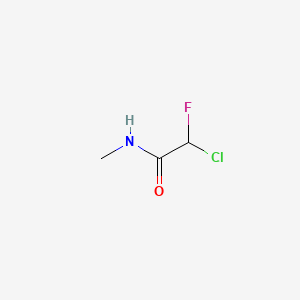

N-Methyl chlorofluoroacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2-fluoro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClFNO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPTVVOTWUGZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382058 | |

| Record name | 2-chloro-2-fluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53441-15-9 | |

| Record name | 2-Chloro-2-fluoro-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53441-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-2-fluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Emergence of a Precision Warhead in Covalent Drug Discovery

An In-Depth Technical Guide to N-Methyl-2-chloro-2-fluoroacetamide (CAS 53441-15-9)

To my colleagues in the fields of medicinal chemistry and drug development, the molecule N-Methyl-2-chloro-2-fluoroacetamide represents more than just another halogenated amide. Its true significance lies in its potential as a highly tunable and reactive "warhead" for the design of targeted covalent inhibitors. The presence of both chlorine and fluorine on the α-carbon, coupled with the N-methyl amide, creates a unique electronic and steric environment. This guide is structured to provide a deep dive into this promising, albeit sparsely documented, chemical entity. We will move beyond a simple recitation of facts, instead exploring the causal relationships that govern its synthesis, reactivity, and potential applications. As direct experimental data for this specific compound is limited in public literature, this guide will synthesize information from closely related structural analogs to build a robust and predictive technical profile, empowering researchers to harness its potential.

Core Molecular Characteristics

N-Methyl-2-chloro-2-fluoroacetamide is a small, functionalized amide with the chemical formula C₃H₅ClFNO. The strategic placement of its constituent atoms dictates its chemical behavior, particularly its utility as an electrophilic building block in organic synthesis and medicinal chemistry.

Physicochemical Properties

Precise experimental data for N-Methyl-2-chloro-2-fluoroacetamide is not widely published. The following table summarizes its basic properties, with some values being calculated or estimated based on its structure and data from similar compounds.

| Property | Value | Source / Method |

| CAS Number | 53441-15-9 | - |

| Molecular Formula | C₃H₅ClFNO | - |

| Molecular Weight | 125.53 g/mol | Calculated |

| Appearance | Predicted: Colorless solid or liquid | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in a range of organic solvents (e.g., DCM, THF, Acetone) | Inferred |

Synthesis Strategy: A Controlled Approach

The synthesis of α-chloro-α-fluoro amides requires a nuanced approach to ensure the selective introduction of two different halogens on the same carbon. A plausible and controlled synthetic pathway is outlined below, starting from readily available precursors. The rationale behind this multi-step approach is to avoid non-selective halogenation reactions and to potentially allow for stereocontrolled synthesis if a chiral center is desired.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the laboratory-scale synthesis of N-Methyl-2-chloro-2-fluoroacetamide.

Caption: Proposed workflow for the synthesis of N-Methyl-2-chloro-2-fluoroacetamide.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the synthesis of N-substituted chloroacetamides[1][2]. Extreme caution is advised due to the predicted high toxicity of the product. All operations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

-

Activation of the Carboxylic Acid:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add chloro(fluoro)acetic acid (1.0 eq).

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to slowly warm to room temperature, then heat to reflux for 2-3 hours until gas evolution ceases. The progress can be monitored by the disappearance of the starting material via TLC.

-

Remove the excess thionyl chloride under reduced pressure to yield the crude chloro(fluoro)acetyl chloride. This intermediate is typically used immediately in the next step without further purification.

-

-

Amidation Reaction:

-

Dissolve the crude chloro(fluoro)acetyl chloride in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of methylamine (2.2 eq) in anhydrous DCM.

-

Add the methylamine solution dropwise to the stirred solution of the acid chloride at 0 °C. The formation of a white precipitate (methylammonium chloride) will be observed.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS for the consumption of the acid chloride.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N-Methyl-2-chloro-2-fluoroacetamide by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

-

Application in Drug Development: A Covalent Warhead

The most compelling application of N-Methyl-2-chloro-2-fluoroacetamide is as a reactive moiety, or "warhead," for designing targeted covalent inhibitors[3][4][5][6]. Covalent inhibitors form a stable bond with their protein target, often leading to enhanced potency and a prolonged duration of action.

Mechanism of Covalent Inhibition

The chlorofluoroacetamide group is an electrophilic trap for nucleophilic amino acid residues, most notably cysteine, which is often found in the active sites of enzymes like proteases and kinases. The proposed mechanism involves a bimolecular nucleophilic substitution (Sₙ2) reaction.

Caption: Covalent modification of a cysteine residue by a chlorofluoroacetamide warhead.

The sulfur atom of the cysteine thiolate acts as the nucleophile, attacking the electrophilic α-carbon of the warhead. This results in the displacement of the chloride ion, a good leaving group, and the formation of a stable thioether bond, thus irreversibly inhibiting the enzyme[3][4].

Case Study: SARS-CoV-2 3CL Protease Inhibitors

A seminal study in the development of antiviral agents for COVID-19 demonstrated the power of the chlorofluoroacetamide (CFA) warhead.[4][5] Researchers designed and synthesized a series of covalent inhibitors for the SARS-CoV-2 3C-like protease (3CLpro), a cysteine protease essential for viral replication.

-

Design Rationale: The CFA moiety was incorporated into an aza-peptide scaffold designed to fit into the active site of 3CLpro.

-

Key Findings: An inhibitor with an (R)-configuration at the CFA unit, named YH-6, showed potent inhibition of the enzyme and strongly blocked viral replication in infected cells.

-

Structural Validation: X-ray crystallography confirmed that the inhibitor formed a covalent bond with the catalytic Cys145 residue in the active site of 3CLpro.[5]

This work underscores the potential of N-Methyl-2-chloro-2-fluoroacetamide and its derivatives as lead compounds in the development of novel therapeutics. The N-methyl group, in particular, can offer advantages in terms of metabolic stability and modulating the steric and electronic properties of the warhead compared to a primary amide.

Analytical Characterization Profile

Proper characterization is essential to confirm the identity and purity of N-Methyl-2-chloro-2-fluoroacetamide. Below are the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| ¹H NMR | ||||

| -CH FCl | 6.5 - 7.5 | Doublet | ²JHF ≈ 45-50 | The proton is strongly deshielded by the adjacent fluorine and chlorine atoms. It will be split into a doublet by the fluorine. |

| -N-CH₃ | 2.8 - 3.2 | Singlet (or doublet if restricted rotation) | - | A typical range for an N-methyl amide. May show splitting if C-N bond rotation is slow. |

| ¹³C NMR | ||||

| -C (=O) | 160 - 170 | Doublet | ²JCF ≈ 20-30 | Carbonyl carbon adjacent to a fluorinated carbon. |

| -C HFCl | 80 - 95 | Doublet | ¹JCF ≈ 240-260 | The α-carbon is significantly shifted downfield and shows a large one-bond coupling to fluorine. |

| -N-C H₃ | 25 - 35 | Singlet | - | Typical chemical shift for an N-methyl group on an amide. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Expected Molecular Ion (M⁺): A peak at m/z 125.53.

-

Isotopic Pattern: A characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1 will be observed due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes).

-

Key Fragments: Expect fragmentation corresponding to the loss of Cl, HF, and cleavage of the amide bond.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

-

N-H Stretch: Absent (since it's a secondary amide).

-

C-H Stretch: ~2950-3000 cm⁻¹ (from the methyl group).

-

C=O Stretch (Amide I band): A strong absorption band around 1650-1680 cm⁻¹.

-

C-F Stretch: A strong, sharp absorption in the 1000-1100 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the 600-800 cm⁻¹ region.

Safety and Handling

-

Toxicity: Assumed to be fatal if swallowed or in contact with skin.[7] It is likely a metabolic poison that can interfere with the citric acid cycle.[9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. All handling of the solid or its solutions must occur within a certified chemical fume hood.[10][11]

-

Handling: Avoid inhalation of dust or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up.[7]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Waste must be disposed of as hazardous chemical waste in accordance with local and national regulations.[10]

Conclusion and Future Outlook

N-Methyl-2-chloro-2-fluoroacetamide is a molecule of significant interest for advanced drug discovery programs. Its unique α,α-dihalogenated structure positions it as a promising electrophilic warhead for the development of next-generation covalent inhibitors. While the current body of public literature on this specific compound is sparse, the successful application of the closely related chlorofluoroacetamide moiety in potent antiviral agents provides a strong rationale for its further investigation. Future research should focus on establishing a definitive and scalable synthetic route, fully characterizing its physicochemical and toxicological properties, and exploring its application in developing covalent inhibitors for a broader range of therapeutic targets, including kinases, proteases, and other enzymes with active-site cysteine residues. This guide provides the foundational knowledge and predictive insights necessary for researchers to begin exploring the potential of this versatile chemical tool.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12542, Fluoroacetamide. Retrieved from [Link]

-

MP Biomedicals, LLC. (2006). Material Safety Data Sheet for Fluoroacetamide. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66773, 2-chloro-N-methylacetamide. Retrieved from [Link]

-

Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(20), 13852–13865. [Link]

-

Cai, X., et al. (2004). Fast detection of fluoroacetamide in body fluid using gas chromatography–mass spectrometry after solid-phase microextraction. Journal of Chromatography B, 802(2), 239-245. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 356549, 2-Chloro-N,N-diethyl-2-fluoroacetamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-N-methylacetamide in NIST Chemistry WebBook. Retrieved from [Link]

-

Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. [Link]

-

Jacobs, W. A., & Heidelberger, M. (1921). Chloroacetamide. Organic Syntheses, 1, 22. [Link]

-

Khalib, A. A., et al. (2023). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

-

Cheke, R. S., & Kharkar, P. S. (2025). Design, Synthesis, Computational Modeling and Biological Evaluation of Novel N-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cinnamamides as Potential Covalent Inhibitors for Oncology. ResearchGate. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. abdurrahmanince.net [abdurrahmanince.net]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-Methyl Chlorofluoroacetamide: Synthesis, Molecular Structure, and Applications in Covalent Drug Discovery

Abstract

N-Methyl chlorofluoroacetamide (NM-CFA) is a halogenated amide of significant interest to the chemical biology and drug discovery communities. Its unique structural features, particularly the α-chloro-α-fluoroacetamide moiety, position it as a potent and selective covalent modifier of nucleophilic amino acid residues in proteins. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a proposed synthetic route, and detailed spectroscopic analysis of this compound. Furthermore, it delves into the burgeoning application of this molecule and its derivatives as "warheads" in the design of targeted covalent inhibitors (TCIs), with a particular focus on their role in developing novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their research endeavors.

Introduction: The Rise of Covalent Modifiers in Drug Discovery

The paradigm of drug design has evolved significantly, with a renewed interest in covalent inhibitors that can form a stable, long-lasting bond with their biological targets. This approach offers several advantages over traditional non-covalent inhibitors, including increased biochemical efficiency, prolonged duration of action, and the potential to target shallow binding pockets. Within this class of molecules, α-haloacetamides have emerged as versatile electrophilic "warheads" capable of reacting with nucleophilic residues such as cysteine. This compound distinguishes itself through the presence of both chlorine and fluorine atoms on the α-carbon, a feature that modulates its reactivity and selectivity. Recent studies have highlighted the potential of chlorofluoroacetamide-based compounds as irreversible inhibitors for a range of protein targets, including viral proteases, demonstrating their promise in addressing significant unmet medical needs.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound comprises a central acetamide backbone with a methyl group on the nitrogen atom and both a chlorine and a fluorine atom attached to the α-carbon. This unique arrangement of atoms dictates its chemical reactivity and physical properties.

Sources

An In-depth Technical Guide to the Synthesis of N-Methyl chlorofluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl chlorofluoroacetamide (CAS No. 53441-15-9) is a halogenated amide of growing interest in synthetic and medicinal chemistry. Its unique combination of functional groups—a reactive chlorofluoroacetyl moiety and an N-methyl amide—makes it a valuable building block for more complex molecules and a potential pharmacophore in its own right. The α-chlorofluoroacetamide warhead, for instance, has been effectively utilized in the design of targeted covalent inhibitors.[1][2] This guide provides a comprehensive overview of the most logical and field-proven synthetic pathways to this compound, detailing the necessary precursors, reaction mechanisms, and step-by-step experimental protocols. It is designed to equip researchers with the practical knowledge required for its successful laboratory-scale synthesis and characterization.

Introduction and Strategic Overview

The synthesis of this compound can be approached via two primary strategic disconnections. The most direct and widely applicable strategy involves the formation of the amide bond between a suitable chlorofluoroacetyl precursor and methylamine. A secondary, alternative approach involves the N-methylation of a pre-formed chlorofluoroacetamide.

This guide will focus primarily on the first strategy, which is generally higher yielding and more straightforward for controlling selectivity. This pathway can be broken down into two core stages:

-

Stage 1: Synthesis of the Key Precursor: Preparation of a reactive chlorofluoroacetyl species, typically chlorofluoroacetyl chloride, from chlorofluoroacetic acid.

-

Stage 2: Amide Bond Formation: The nucleophilic acyl substitution reaction of chlorofluoroacetyl chloride with methylamine to yield the final product.

The overall synthetic logic is presented in the workflow diagram below.

Caption: Proposed two-stage synthesis pathway for this compound.

Physicochemical and Spectroscopic Data

While this compound is commercially available from several suppliers,[3][4] detailed, publicly accessible experimental data on its properties is scarce. The table below summarizes known and predicted information. Researchers synthesizing this compound should perform full analytical characterization.

| Property | Value | Source / Method |

| CAS Number | 53441-15-9 | |

| Molecular Formula | C₃H₅ClFNO | |

| Molecular Weight | 125.53 g/mol | Calculated |

| Melting Point | Not reported. | - |

| Boiling Point | Not reported. | - |

| ¹H NMR | Predicted shifts: δ ~2.8-3.0 (d, 3H, N-CH₃), ~6.5-6.8 (d, 1H, CHFCl), ~7.0-8.0 (br s, 1H, NH). Coupling constants expected. | Analogous Compounds[1] |

| ¹³C NMR | Predicted shifts: δ ~26 (N-CH₃), ~115-125 (d, CHFCl), ~165 (C=O). | Standard Chemical Shifts |

| ¹⁹F NMR | A single resonance is expected, likely a doublet due to coupling with the adjacent proton. | Standard Chemical Shifts[1] |

| IR Spectroscopy | Predicted peaks (cm⁻¹): ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~700-800 (C-Cl stretch). | Analogous Compounds |

Detailed Synthesis Pathway and Protocols

Part I: Synthesis of Chlorofluoroacetyl Chloride

The critical precursor for the amidation step is chlorofluoroacetyl chloride. This is most reliably prepared from commercially available chlorofluoroacetic acid (CAS 471-44-3)[5][6] by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is a classic and effective method for converting carboxylic acids to acyl chlorides.[7]

The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts and yielding the desired acyl chloride.

Caption: Reaction scheme for the formation of chlorofluoroacetyl chloride.

Experimental Protocol: Preparation of Chlorofluoroacetyl Chloride [7]

-

Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (SO₂ and HCl). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

Set up a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize the acidic gas byproducts.

-

To the flask, add chlorofluoroacetic acid (1.0 eq).

-

Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the flask at room temperature with stirring. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.

-

Once the addition is complete, gently heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After cooling to room temperature, the excess thionyl chloride can be removed by distillation at atmospheric pressure (b.p. 76 °C).

-

The remaining crude chlorofluoroacetyl chloride is then purified by fractional distillation. The boiling point has been reported as 69-70 °C.[7]

Part II: Synthesis of this compound

The final step is the amidation of the synthesized chlorofluoroacetyl chloride with methylamine. This is a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of methylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.[2][8]

Due to the formation of hydrogen chloride (HCl) as a byproduct, two equivalents of methylamine are typically required: one to act as the nucleophile and the second to act as a base to neutralize the HCl, forming methylammonium chloride.[8][9] Alternatively, one equivalent of methylamine can be used in the presence of an auxiliary non-nucleophilic base like triethylamine or pyridine.

Experimental Protocol: Amidation with Methylamine

-

Safety Precaution: Methylamine is a flammable and corrosive gas/solution. Acyl chlorides are lachrymators. This reaction should be performed in a fume hood at low temperature due to its exothermic nature.

-

In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve methylamine (2.2 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). A 40% solution of methylamine in water or a 2.0 M solution in THF are common commercial forms.

-

Cool the methylamine solution to 0 °C using an ice-water bath.

-

Dissolve the freshly prepared chlorofluoroacetyl chloride (1.0 eq) in the same anhydrous solvent.

-

Add the acyl chloride solution dropwise to the cooled, stirred methylamine solution, ensuring the internal temperature does not rise above 5-10 °C. A white precipitate (methylammonium chloride) will form.[8]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure completion.

-

Work-up and Purification:

-

Quench the reaction by adding water. If using an organic solvent like DCM, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute HCl (to remove excess methylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography or distillation, depending on its physical state.

-

Alternative Synthetic Route: N-Methylation of Chlorofluoroacetamide

An alternative strategy involves the initial synthesis of the primary amide, chlorofluoroacetamide, followed by a selective N-methylation step.

-

Synthesis of Chlorofluoroacetamide: This can be achieved by reacting ethyl chlorofluoroacetate with ammonia.[7] The ester itself is prepared from chlorofluoroacetic acid.

-

N-Methylation: The subsequent methylation of the primary amide can be challenging due to the potential for O-alkylation or bis-methylation. However, modern methods offer high selectivity. A promising protocol involves using phenyl trimethylammonium iodide (PhMe₃NI) as a solid methylating agent with a base like cesium carbonate (Cs₂CO₃) in toluene.[8] This method has been shown to be highly monoselective for primary amides.

While viable, this two-step approach is less direct than the acyl chloride route and may result in lower overall yields.

Conclusion

The synthesis of this compound is most efficiently achieved via a two-stage process involving the conversion of chlorofluoroacetic acid to its acyl chloride, followed by a direct amidation reaction with methylamine. This pathway utilizes standard, well-documented organic transformations and readily available starting materials. While detailed physicochemical and spectroscopic data for the final product are not widely published, its characterization can be readily accomplished using standard analytical techniques such as NMR and IR spectroscopy. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis and study of this important chemical entity.

References

-

Park, J. D., et al. (1949). The Preparation of Some Derivatives of Chlorofluoroacetic Acid. Journal of the American Chemical Society, 71(7), 2339-2341. [Link]

- This cit

-

Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

-

Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. [Link]

- This cit

- This cit

- This cit

- This cit

-

HENAN NEW ELECTRIC POWER CO.,LTD. (n.d.). This compound, CasNo.53441-15-9. Retrieved January 11, 2026, from [Link]

- This cit

- This cit

-

Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved January 11, 2026, from [Link]

-

Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(10), 3027-3036. [Link]

- This cit

-

Chemical-Suppliers.com. (n.d.). Your Inquiry on this compound. Retrieved January 11, 2026, from [Link]

-

Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14211–14224. [Link]

-

Vedantu. (n.d.). Methyl amine reacts with acetyl chloride to form a class 12 chemistry CBSE. Retrieved January 11, 2026, from [Link]

Sources

- 1. Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound, CasNo.53441-15-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 4. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Chloro(fluoro)acetic Acid | 471-44-3 | TCI AMERICA [tcichemicals.com]

- 6. CHLOROFLUOROACETIC ACID | 471-44-3 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Methyl amine reacts with acetyl chloride to form a class 12 chemistry CBSE [vedantu.com]

physical and chemical properties of N-Methyl chlorofluoroacetamide

An In-depth Technical Guide to the Physical and Chemical Properties of N-Methyl-2-chloro-2-fluoroacetamide

Disclaimer: The compound "N-Methyl chlorofluoroacetamide" is not a standard chemical name and is subject to ambiguity. This guide assumes the user is referring to N-Methyl-2-chloro-2-fluoroacetamide. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. All properties and behaviors described herein should be considered predictive and require experimental validation.

Introduction

N-Methyl-2-chloro-2-fluoroacetamide is a halogenated amide of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of a methyl group on the nitrogen, along with both chlorine and fluorine atoms on the α-carbon, imparts a unique combination of steric and electronic properties. This guide provides a detailed examination of its predicted physicochemical properties, probable synthetic routes, expected reactivity, and a toxicological profile based on well-understood structural analogs. The insights provided aim to serve as a foundational resource for researchers exploring the utility of this compound in drug discovery and materials science.

Physicochemical Properties

The physical and chemical properties of N-Methyl-2-chloro-2-fluoroacetamide are predicted based on data from analogous compounds. A summary of these properties is presented in Table 1.

Table 1: Predicted and Analog-Based Physicochemical Properties

| Property | Predicted/Inferred Value for N-Methyl-2-chloro-2-fluoroacetamide | Analog Compound Data |

| Molecular Formula | C₃H₅ClFNO | - |

| Molecular Weight | 125.53 g/mol | - |

| Appearance | Likely a white crystalline solid | N-Methyl-2,2,2-trifluoroacetamide is a white crystalline powder.[1] |

| Melting Point | Expected to be in the range of 50-120 °C | N-Methyl-2,2,2-trifluoroacetamide: 49-51 °C[1]; 2-Fluoroacetamide: 107-109 °C[2]; 2-Chloro-N-methylacetamide: Not available, but chloroacetamide is 118-120 °C. |

| Boiling Point | Predicted to be >150 °C | N-Methyl-2,2,2-trifluoroacetamide: 156-157 °C.[1] |

| Solubility | Expected to be soluble in water and polar organic solvents. | 2-Fluoroacetamide is soluble in water.[2][3] |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show a doublet for the N-methyl group due to coupling with the N-H proton (if present, though tautomerization might affect this), and a doublet of doublets for the α-proton, with coupling to both fluorine and the N-H proton.

-

¹³C NMR: Three distinct carbon signals are expected: one for the methyl group, one for the α-carbon (split by fluorine), and one for the carbonyl carbon.[4]

-

¹⁹F NMR: A doublet corresponding to the single fluorine atom, split by the α-proton, is anticipated.

-

IR Spectroscopy: Characteristic peaks would include a C=O stretch for the amide (around 1650-1680 cm⁻¹), an N-H bend (if applicable), and C-F and C-Cl stretches.[5][6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and fluorine atoms.[5][7]

Synthesis and Characterization

A probable synthetic route to N-Methyl-2-chloro-2-fluoroacetamide would involve the chloroacetylation of methylamine followed by fluorination, or the acylation of methylamine with a suitable chloro-fluoroacetyl precursor. A generalized workflow is presented below.

Proposed Synthetic Workflow

A plausible synthetic strategy could involve the reaction of methylamine with chloroacetyl chloride to form 2-chloro-N-methylacetamide, which can then be selectively fluorinated. Alternatively, starting with 2-chloro-2-fluoroacetic acid, it could be converted to the corresponding acyl chloride and then reacted with methylamine.

Caption: Proposed synthetic routes to N-Methyl-2-chloro-2-fluoroacetamide.

General Experimental Protocol for Synthesis (Route B)

-

Preparation of 2-Chloro-2-fluoroacetyl chloride: To a solution of 2-chloro-2-fluoroacetic acid in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by IR or the cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

-

Amidation: Dissolve the crude 2-chloro-2-fluoroacetyl chloride in an anhydrous aprotic solvent. Cool the solution to 0 °C and add a solution of methylamine (in a suitable solvent like THF or as a gas) dropwise. Allow the reaction to proceed to completion.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reactivity and Stability

The reactivity of N-Methyl-2-chloro-2-fluoroacetamide is governed by the electrophilic nature of the carbonyl carbon and the leaving group potential of the halogens on the α-carbon.

-

Nucleophilic Acyl Substitution: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

-

α-Substitution: The presence of both chlorine and fluorine atoms on the α-carbon makes the α-proton acidic and susceptible to deprotonation by a strong base, which could be followed by elimination or further substitution reactions. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution at the α-carbon.[8][9]

-

Stability: The compound is expected to be stable under normal laboratory conditions.[10] However, it may decompose upon heating to release toxic fumes of hydrogen fluoride, hydrogen chloride, and nitrogen oxides.[11][12] It is likely incompatible with strong oxidizing agents, strong acids, and strong bases.[10]

Biological and Toxicological Profile

The toxicological properties of N-Methyl-2-chloro-2-fluoroacetamide can be inferred with high confidence from its structural analog, fluoroacetamide.

Mechanism of Toxicity: Lethal Synthesis

Fluoroacetamide and its derivatives are known to be highly toxic due to their metabolic conversion to fluoroacetate.[2][3][13] This process, termed "lethal synthesis," involves the in-vivo hydrolysis of the amide to fluoroacetic acid.[14] Fluoroacetate then enters the citric acid cycle (TCA cycle) where it is converted to fluorocitrate.[13][15] Fluorocitrate is a potent inhibitor of the enzyme aconitase, leading to a blockage of cellular respiration and a subsequent depletion of cellular energy, ultimately causing cell death.[13][14][15]

Caption: Proposed metabolic pathway leading to the toxicity of N-Methyl-2-chloro-2-fluoroacetamide.

Predicted Hazard Profile

Based on the known hazards of fluoroacetamide and other halogenated acetamides, N-Methyl-2-chloro-2-fluoroacetamide should be handled with extreme caution.

-

Acute Toxicity: Expected to be highly toxic if swallowed, inhaled, or in contact with skin.[2][10][16] The probable oral lethal dose in humans for fluoroacetamide is less than 5 mg/kg.[11][17]

-

Health Effects: Symptoms of poisoning may be delayed and can include nausea, vomiting, cardiac irregularities, convulsions, and death from respiratory or cardiac failure.[10][14][17]

-

Reproductive Toxicity: May cause reproductive disorders.[2]

-

Safety Precautions: All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[10][16][18]

Conclusion

N-Methyl-2-chloro-2-fluoroacetamide is a molecule with a unique substitution pattern that suggests a rich and complex chemical reactivity. While direct experimental data is scarce, a comprehensive profile can be constructed by drawing on the known properties of its structural analogs. Its potential as a synthetic building block is significant, but its development and application must be guided by a thorough understanding of its predicted high toxicity, which is analogous to that of fluoroacetamide. The information presented in this guide serves as a critical starting point for any researcher intending to work with this compound, emphasizing the need for rigorous safety protocols and further experimental validation of its properties.

References

- Sigma-Aldrich. (2024, September 8).

- Benchchem. N-Chloro-2-fluoroacetamide: An In-depth Reactivity Profile for Drug Discovery and Development.

- PubChem. 2-Chloro-N,N-diethyl-2-fluoroacetamide.

- Sigma-Aldrich. (2024, September 8).

- Benchchem. Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules.

- ChemicalBook. (2025, September 25). N-Methyl-2,2,2-trifluoroacetamide | 815-06-5.

- CAMEO Chemicals - NOAA. FLUOROACETAMIDE.

- Wikipedia. Fluoroacetamide.

- Grokipedia. (2026, January 7). Fluoroacetamide.

- Smolecule. Buy Fluoroacetamide | 640-19-7 | >98%.

- Benchchem.

- PubChem - NIH. Fluoroacetamide | FCH2CONH2 | CID 12542.

- ChemicalBook. FLUOROACETAMIDE CAS#: 640-19-7.

- Sigma-Aldrich. Fluoroacetamide 640-19-7.

- Fisher Scientific.

- ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides.

- Santa Cruz Biotechnology. Fluoroacetamide.

- MSDS of N-methyl-2-chloroacetamide. (2025, April 11).

- Regulations.gov. (2005, October 26). Toxicology of fluoroacetate: a review, with possible directions for therapy research.

- NIST WebBook. 2-Chloro-N-methylacetamide - IR Spectrum.

- NIST WebBook.

- SpectraBase. N-METHYL-2-FLUOROACETAMIDE;NMFA - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- Organic Syntheses Procedure. chloroacetamide.

Sources

- 1. N-Methyl-2,2,2-trifluoroacetamide | 815-06-5 [chemicalbook.com]

- 2. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 2-Chloro-N,N-diethyl-2-fluoroacetamide | C6H11ClFNO | CID 356549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-N-methylacetamide [webbook.nist.gov]

- 7. 2-Chloro-N-methylacetamide [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. FLUOROACETAMIDE CAS#: 640-19-7 [m.chemicalbook.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Buy Fluoroacetamide | 640-19-7 | >98% [smolecule.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. FLUOROACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. fishersci.com [fishersci.com]

N-Methyl chlorofluoroacetamide structural analogs

An In-Depth Technical Guide to N-Methyl Chlorofluoroacetamide Structural Analogs for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract

This compound and its structural analogs are emerging as a pivotal class of compounds in modern medicinal chemistry, primarily driven by their utility as covalent inhibitors. The unique electrophilic nature of the α-chlorofluoroacetyl group enables highly specific and potent interactions with nucleophilic residues in target proteins, most notably cysteine. This guide provides a comprehensive technical overview of the synthesis, reactivity, and application of these molecules. We will delve into the mechanistic underpinnings of their covalent modifying capabilities, explore structure-activity relationships, and present detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound analogs in the design of next-generation therapeutics.

Introduction: The Rise of a Privileged Warhead

The incorporation of halogen atoms into drug candidates is a time-honored strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] The chlorofluoroacetamide (CFA) moiety, a geminal haloacetamide, represents a sophisticated evolution of this approach, offering a finely tuned reactivity profile for covalent drug design.[3] Unlike more reactive electrophiles, the CFA group exhibits moderate reactivity, which can be harnessed to achieve selective modification of a target protein over other biological nucleophiles, thereby minimizing off-target effects.[4]

This compound serves as a foundational structure in this class. The N-methylation can influence solubility, membrane permeability, and metabolic stability, while also providing a vector for further structural elaboration.[5] This guide will explore the core chemistry of the CFA warhead and the diverse structural modifications that can be implemented to create potent and selective therapeutic agents.

The Heart of the Matter: Reactivity of the Chlorofluoroacetamide Moiety

The therapeutic potential of CFA analogs is intrinsically linked to the chemical reactivity of the α-carbon, which is substituted with both a chlorine and a fluorine atom. This unique arrangement creates a potent electrophilic center.

Mechanism of Covalent Modification:

The primary mechanism of action for CFA-based inhibitors is the covalent modification of nucleophilic amino acid residues within the binding site of a target protein, most commonly cysteine.[6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism:

-

Target Recognition: The inhibitor first binds non-covalently to the target protein, driven by interactions of the broader molecular scaffold.

-

Nucleophilic Attack: The deprotonated thiol of a cysteine residue attacks the electrophilic α-carbon of the CFA moiety.

-

Covalent Bond Formation: The chlorine atom, being a better leaving group than fluorine, is displaced, resulting in the formation of a stable thioether bond between the inhibitor and the protein.[7]

The presence of the fluorine atom is crucial; its strong electron-withdrawing nature increases the electrophilicity of the α-carbon, tuning the reactivity for selective engagement. The chirality at this carbon can also have a profound impact on the rate and selectivity of the covalent reaction, as the precise orientation of the electrophile relative to the target nucleophile is critical.[8]

Caption: Mechanism of Covalent Modification by a CFA Inhibitor.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be achieved through a variety of robust synthetic routes. A common strategy involves the amidation of a suitable amine with an activated derivative of chlorofluoroacetic acid.

General Synthetic Workflow

A modular approach is often employed, allowing for the rapid generation of a library of analogs. This typically involves the synthesis of a core scaffold containing a primary or secondary amine, which is then coupled with the chlorofluoroacetyl moiety.

Caption: General Synthetic Workflow for CFA Analog Preparation.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of an this compound analog from (R)-chlorofluoroacetic acid and a hypothetical N-methylated amine scaffold (Scaffold-NHMe).

Materials:

-

(R)-chlorofluoroacetic acid

-

Scaffold-NHMe

-

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of Scaffold-NHMe (1.0 eq) in anhydrous DMF, add (R)-chlorofluoroacetic acid (1.1 eq), COMU (1.2 eq), and DIPEA (3.0 eq) under an argon atmosphere at 0 °C.

-

Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound analog.

Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of the characteristic CHFCl group can be confirmed by specific splitting patterns and chemical shifts in the NMR spectra.

Applications in Drug Discovery: Case Study of SARS-CoV-2 3CL Protease Inhibitors

A prominent application of CFA analogs has been in the development of covalent inhibitors for the 3C-like protease (3CLpro) of SARS-CoV-2, a cysteine protease essential for viral replication.[9][10] By incorporating the CFA warhead into a peptide-like scaffold that mimics the natural substrate of the enzyme, researchers have developed highly potent antiviral agents.[11]

The chirality of the CFA unit has been shown to be critical for potent inhibition. For instance, a derivative with an (R)-configuration at the CFA unit was found to be a significantly more potent inhibitor of SARS-CoV-2 replication compared to its (S)-enantiomer.[8][10] This highlights the importance of stereochemistry in achieving optimal orientation for the covalent reaction within the enzyme's active site.

| Compound ID | Scaffold | CFA Chirality | 3CLpro IC₅₀ (nM) | Antiviral EC₅₀ (nM) | Reference |

| YH-6 | Aza-peptide | R | 18 | 26 | [10] |

| Analog of YH-6 | Aza-peptide | S | >10,000 | >10,000 | [11] |

| (R,R)-18 | Dipeptidic | R | 35 | 110 | [8] |

| (S,R)-18 | Dipeptidic | S | 2,800 | 11,000 | [8] |

This table presents a summary of representative data. IC₅₀ and EC₅₀ values are indicative of potency and can vary based on assay conditions.

Structure-Activity Relationships (SAR) and Analog Design

The design of effective CFA-based inhibitors requires a careful consideration of the structure-activity relationship. Key areas for modification include:

-

The Amine Substituent (R-group): This portion of the molecule is primarily responsible for target recognition and non-covalent binding affinity. For enzyme inhibitors, this is often a peptidomimetic or heterocyclic scaffold designed to fit into the substrate-binding pocket.

-

N-Alkylation: N-methylation, as in our core topic, can improve pharmacokinetic properties by blocking metabolic degradation at the amide bond and potentially increasing cell permeability.[5]

-

The α-Carbon: While the chlorofluoro substitution is key, other halogen combinations could be explored to further modulate reactivity. The stereochemistry at this center is a critical parameter for optimization.[8]

Systematic modification of these components allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

Conclusion and Future Directions

This compound and its structural analogs represent a versatile and powerful platform for the development of targeted covalent inhibitors. Their tunable reactivity and synthetic tractability make them attractive candidates for tackling challenging drug targets, particularly in oncology and virology.[3][9] Future research will likely focus on expanding the diversity of scaffolds paired with the CFA warhead, exploring its application against a wider range of protein targets, and conducting detailed mechanistic studies to better understand the determinants of its reactivity and selectivity in complex biological systems. The continued exploration of this privileged electrophile promises to yield novel and effective therapeutics.

References

-

Title: Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals Source: PMC - NIH URL: [Link]

-

Title: α-Fluorination of carbonyls using nucleophilic fluorine Source: Research Communities URL: [Link]

-

Title: Synthesis of Fluorinated Amides Starting from Carbohydrates Based on the Claisen Rearrangement Source: ResearchGate URL: [Link]

-

Title: Synthesis of α-fluorocarboxylic acids and derivatives Source: Organic Chemistry Portal URL: [Link]

-

Title: Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease Source: Kyushu University URL: [Link]

-

Title: Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: Selective and reversible modification of kinase cysteines with chlorofluoroacetamides Source: Semantic Scholar URL: [Link]

-

Title: N-methylated analogs of Ac[Nle28,31]CCK(26-33): synthesis, activity, and receptor selectivity Source: PubMed URL: [Link]

-

Title: Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease Source: PubMed URL: [Link]

-

Title: Biological activities of natural halogen compounds Source: ResearchGate URL: [Link]

-

Title: Biological Activity of Recently Discovered Halogenated Marine Natural Products Source: PubMed URL: [Link]

-

Title: Selective and reversible modification of kinase cysteines with chlorofluoroacetamides Source: ResearchGate URL: [Link]

-

Title: Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease Source: bioRxiv URL: [Link]

-

Title: Biological Activity of Recently Discovered Halogenated Marine Natural Products Source: PMC - PubMed Central URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. N-methylated analogs of Ac[Nle28,31]CCK(26-33): synthesis, activity, and receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 10. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Predicted Spectroscopic Data of N-Methyl chlorofluoroacetamide

Introduction

N-Methyl chlorofluoroacetamide (Cl-F-NH-CH₃) is a halogenated amide of significant interest in medicinal chemistry, particularly in the development of covalent inhibitors.[1][2][3][4] Its unique combination of a stereocenter and two different halogen atoms on the α-carbon makes it a valuable moiety for probing molecular interactions. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimental spectra for this specific molecule in the public domain, this document presents a predicted analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach has been previously utilized for similar novel compounds.[5] The insights provided herein are intended to guide researchers in the identification, characterization, and application of this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The predicted spectra are based on data from analogous compounds such as N-methyl-2,2,2-trifluoroacetamide and other halogenated amides.[6][7]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the α-proton, and the amide proton. The chirality at the α-carbon will influence the magnetic environment of the adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH- | 7.5 - 8.5 | Broad quartet | ³JHH ≈ 4-6 Hz |

| -CHFCl | 6.0 - 7.0 | Doublet of doublets | ²JHF ≈ 48-52 Hz, ³JHH ≈ 4-6 Hz |

| -CH₃ | 2.8 - 3.0 | Doublet | ³JHH ≈ 4-6 Hz |

Note: Predicted values may vary depending on the solvent and experimental conditions.[8]

Interpretation:

-

N-H Proton: The amide proton is expected to appear as a broad signal due to quadrupole broadening from the adjacent nitrogen atom and exchange with trace amounts of water. It will likely be a quartet due to coupling with the N-methyl protons.

-

α-Proton (-CHFCl): This proton is significantly deshielded by the adjacent electronegative chlorine and fluorine atoms, as well as the carbonyl group, leading to a downfield chemical shift. The primary splitting will be a large doublet due to geminal coupling with the fluorine atom (²JHF). Each peak of this doublet will be further split into a doublet by the vicinal N-H proton (³JHH), resulting in a doublet of doublets.

-

N-Methyl Protons (-CH₃): These protons will be a doublet due to coupling with the single amide proton (³JHH).

Diagram 1: Predicted ¹H NMR Spin-Spin Coupling Interactions for this compound

Caption: Predicted spin-spin coupling in this compound.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C=O | 165 - 170 | Doublet | ²JCF ≈ 20-30 Hz |

| CHFCl | 80 - 90 | Doublet | ¹JCF ≈ 200-250 Hz |

| CH₃ | 25 - 30 | Singlet | - |

Note: Predicted values are based on analogous compounds and may vary.[9]

Interpretation:

-

Carbonyl Carbon (C=O): This carbon will appear at a typical downfield position for an amide. It is expected to show a doublet due to coupling with the fluorine atom two bonds away (²JCF).

-

α-Carbon (CHFCl): This carbon is directly attached to both fluorine and chlorine, causing a significant downfield shift. It will exhibit a large doublet splitting due to the one-bond coupling with fluorine (¹JCF).

-

Methyl Carbon (CH₃): This carbon will appear in the typical aliphatic region as a singlet.

Predicted ¹⁹F NMR Data

¹⁹F NMR is particularly useful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[10]

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHFCl | -150 to -170 | Doublet | ²JFH ≈ 48-52 Hz |

Note: Chemical shifts are referenced to CFCl₃. The sign convention may vary in literature.[11][12]

Interpretation:

The fluorine atom is attached to a chiral center, and its chemical shift will be influenced by the electronic environment. The signal is predicted to be a doublet due to the geminal coupling with the α-proton (²JFH).

Experimental Protocol for NMR Data Acquisition

-

Safety Precautions: this compound is expected to be toxic, similar to related compounds like fluoroacetamide.[13][14] Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[15][16][17][18]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Use proton decoupling to obtain singlet peaks for all carbons (unless coupling information is desired). A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR: Acquire the spectrum with proton coupling to observe the doublet.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C) or an appropriate fluorine standard.[19]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[20]

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3100 | Medium, Broad |

| C-H Stretch (sp³) | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Medium |

| C-N Stretch | 1400 - 1200 | Medium |

| C-F Stretch | 1100 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

Note: Predicted values are based on typical ranges for amides and halogenated compounds.[21][22][23]

Interpretation:

-

N-H and C=O Bands: The presence of a strong absorption band around 1650 cm⁻¹ (Amide I) and a medium band around 1550 cm⁻¹ (Amide II) are characteristic of a secondary amide. A broad N-H stretching band is expected around 3200 cm⁻¹.

-

Halogen Stretches: Strong absorption bands corresponding to the C-F and C-Cl stretches are expected in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Safety Precautions: Follow the same safety protocols as outlined for NMR.

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

Solid/Liquid Sample (ATR): Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Measurement: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.[24]

-

-

Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₃H₅ClFNO) is 125.53 g/mol . The mass spectrum will show a molecular ion peak at m/z = 125. Due to the presence of chlorine, an M+2 peak at m/z = 127 with an intensity of about one-third of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope.

-

Major Fragmentation Pathways:

-

α-cleavage is a common fragmentation pathway for amides. Loss of the -CHFCl radical would result in a fragment at m/z = 44, corresponding to [CH₃NHCO]⁺.

-

Cleavage of the C-C bond between the carbonyl and the α-carbon could lead to fragments at m/z = 82/84 ([CHFCl]⁺) and m/z = 43 ([CH₃NCO]⁺).

-

Loss of a chlorine atom would give a fragment at m/z = 90.

-

Loss of a fluorine atom would result in a fragment at m/z = 106.

-

Diagram 2: Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition

-

Safety Precautions: Follow the same safety protocols as for NMR and IR.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrument Parameters:

-

Mass Spectrometer: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer can be used.

-

Ionization: For EI-MS, a standard electron energy of 70 eV is typically used. For ESI-MS, the sample is introduced as a solution.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 10-200).[25]

-

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. The predicted data, based on established principles and analogous compounds, serves as a valuable resource for researchers working with this molecule. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data, with a strong emphasis on safety due to the potential toxicity of the compound. As experimental data for this compound becomes available, this guide can be used as a reference for comparison and further structural elucidation.

References

- Sigma-Aldrich. (2024-09-08).

- Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination P

- Sigma-Aldrich. (2024-09-08).

- Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectr. (n.d.). The Royal Society of Chemistry.

- Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. (n.d.). The Royal Society of Chemistry.

- Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activ

- N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Material Safety D

- N-Methyl-2,2,2-trifluoroacetamide(815-06-5) 13C NMR spectrum. (n.d.). ChemicalBook.

- 19F NMR Reference Standards. (n.d.). University of California, Santa Barbara.

- An In-depth Technical Guide to the ¹H NMR Spectrum of N-Chloro-2-fluoroacetamide. (n.d.). Benchchem.

- SAFETY D

- Fluoroacetamide. (n.d.). Wikipedia.

- 19F NMR Chemical Shift Table. (n.d.). Alfa Chemistry.

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Royal Society of Chemistry.

- MSDS of N-methyl-2-chloroacetamide. (2025-04-11). ChemBlink.

- N-Methyl-2,2,2-trifluoroacetamide | 815-06-5. (2025-09-25). ChemicalBook.

- Acetamide, 2,2,2-trifluoro-N-methyl-. (n.d.). NIST WebBook.

- 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem.

- N-METHYL-2-FLUOROACETAMIDE;NMFA - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. (2022). Chemical Science (RSC Publishing).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.).

- Fluoroacetamide 640-19-7. (n.d.). Sigma-Aldrich.

- Fluoroacetamide | CAS 640-19-7 | SCBT. (n.d.). Santa Cruz Biotechnology.

- Buy Fluoroacetamide | 640-19-7 | >98%. (n.d.). Smolecule.

- IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (n.d.).

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.

- 24.1: Structural, Physical, and Spectral Characteristics of Amides. (2021-07-31). Chemistry LibreTexts.

- Spectroscopy Data for Undergradu

- N-Methyl-bis(trifluoroacetamide)(685-27-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. (2019-01-14). PubMed.

- Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease | Journal of Medicinal Chemistry. (2022-10-13).

- Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022-10-27). PubMed.

- Discovery of N–X anomeric amides as electrophilic halogen

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023-11-13). NIH.

- SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. (n.d.). UU Research Portal.

- Acetamide, N-methyl-. (n.d.). NIST WebBook.

- The 1H NMR spectra of pure N-methylacetamide liquid. (n.d.).

- N-methyl-trimethylacetamide in thin films displays infrared spectra of π-helices, with visible static and dynamic growth phases, and then a β-sheet. (2014-11-10). PubMed.

- The Fascinating Chemistry of α‐Haloamides. (n.d.). PMC - NIH.

- A sensitive liquid chromatography/mass spectrometry-based assay for quantitation of amino-containing moieties in lipid A. (n.d.). PubMed.

- 9-Fluorenylmethyl Chloroformate Labeling for O-Glycan Analysis. (n.d.). PubMed.

- Metasurface-enhanced mid-infrared spectroscopy in the liquid phase. (n.d.). PubMed Central.

- Infrared spectroscopic and computational studies of Co(ClO4)2 dissolved in N,N-dimethylformamide (DMF). Vibrations of DMF influenced by Co2+ or ClO4- or both. (2021-03-05). PubMed.

- A methyl-TROSY based 13C relaxation dispersion NMR experiment for studies of chemical exchange in proteins. (2023-04-25). PubMed.

Sources

- 1. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-Methyl-2,2,2-trifluoroacetamide(815-06-5) 13C NMR spectrum [chemicalbook.com]

- 7. N-Methyl-bis(trifluoroacetamide)(685-27-8) 1H NMR spectrum [chemicalbook.com]

- 8. kgroup.du.edu [kgroup.du.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. colorado.edu [colorado.edu]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 14. scbt.com [scbt.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. abdurrahmanince.net [abdurrahmanince.net]

- 17. fishersci.com [fishersci.com]

- 18. capotchem.cn [capotchem.cn]

- 19. files.eric.ed.gov [files.eric.ed.gov]

- 20. Metasurface-enhanced mid-infrared spectroscopy in the liquid phase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Acetamide, N-methyl- [webbook.nist.gov]

- 23. N-methyl-trimethylacetamide in thin films displays infrared spectra of π-helices, with visible static and dynamic growth phases, and then a β-sheet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A sensitive liquid chromatography/mass spectrometry-based assay for quantitation of amino-containing moieties in lipid A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methyl chlorofluoroacetamide for Advanced Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-Methyl chlorofluoroacetamide. Moving beyond a simple data sheet, this document delves into the compound's core properties, synthesis considerations, commercial availability, and its emerging, high-impact applications in medicinal chemistry, particularly in the design of targeted covalent inhibitors.

Introduction: A Versatile Building Block for Covalent Modulation

This compound (CAS No. 53441-15-9) is a halogenated amide that has garnered significant interest as a reactive building block in modern drug discovery.[1] Its structure features a unique α-chlorofluoroacetyl group, which acts as a precisely tunable electrophilic "warhead." This functional group allows for the formation of stable, covalent bonds with nucleophilic amino acid residues—most notably cysteine—in the active sites of target proteins.[2] This mechanism of irreversible inhibition offers distinct pharmacological advantages, including prolonged duration of action and high potency, making this compound and its derivatives powerful tools for developing next-generation therapeutics.[1][2]

This guide will explore the fundamental chemistry of this compound, survey its commercial landscape, and provide practical insights into its application, handling, and analysis, empowering researchers to effectively leverage its potential in their work.

Physicochemical Properties and Synthesis Overview

A clear understanding of a compound's fundamental properties is paramount for its successful application in research and development.

Core Chemical Data

The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 53441-15-9 | [3] |

| Molecular Formula | C3H5ClFNO | [3] |

| Molecular Weight | 125.53 g/mol | [3] |

| MDL Number | MFCD04038320 | [3] |

| Purity (Typical) | ≥98% | [3] |

Synthesis Principles

While detailed custom synthesis protocols are beyond the scope of this guide, understanding the synthetic logic is crucial for researchers considering derivative synthesis. This compound is typically synthesized via the amidation of a chlorofluoroacetic acid derivative with methylamine.

The general workflow for synthesizing related N-alkyl amino acids often involves protecting the amino group, followed by alkylation. For instance, the Biron-Kessler method uses a 2-nitrobenzenesulfonyl (o-NBS) group to protect the α-amino group, rendering the remaining NH group acidic and susceptible to methylation by reagents like dimethyl sulfate or methyl iodide.[4] A similar principle of activating the carboxylic acid (e.g., forming an acyl chloride) followed by reaction with methylamine is a primary route to this compound.

Caption: Generalized synthesis pathway for this compound.

Application in Drug Discovery: The Covalent Inhibitor Warhead

The most significant application of the chlorofluoroacetamide moiety is as a reactive electrophile, or "warhead," for the design of targeted covalent inhibitors (TCIs).[1] TCIs achieve high potency and prolonged pharmacodynamic effects by forming a permanent bond with their biological target.

Mechanism of Covalent Modification

The chlorofluoroacetamide group is specifically designed to react with nucleophilic residues, primarily cysteine, within the binding pocket of a target protein. The electron-withdrawing nature of the fluorine and chlorine atoms makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This results in the displacement of the chlorine atom and the formation of a stable thioether bond.

Recent groundbreaking research has demonstrated the utility of this warhead in developing potent inhibitors for critical disease targets:

-

SARS-CoV-2 3CL Protease (3CLpro): The 3CL protease is essential for the replication of the SARS-CoV-2 virus.[5] Researchers have successfully designed chlorofluoroacetamide-based covalent inhibitors that form a covalent bond with the catalytic Cys145 residue of 3CLpro.[5][6] Studies revealed that the stereochemistry of the warhead is critical, with the (R)-configuration at the chlorofluoroacetamide unit demonstrating significantly higher inhibitory activity and potent antiviral effects in infected cells.[5][7]

-